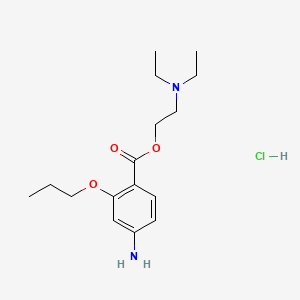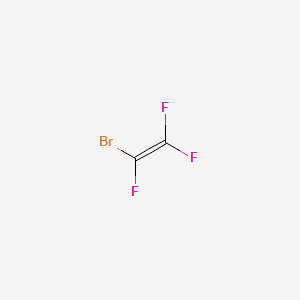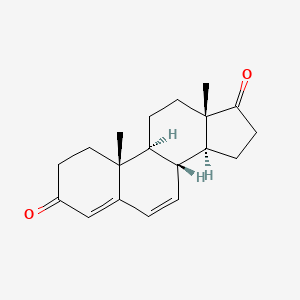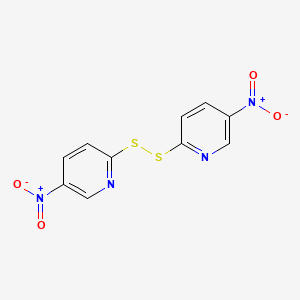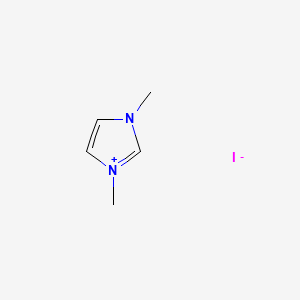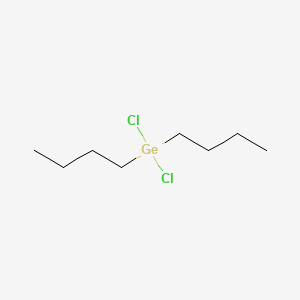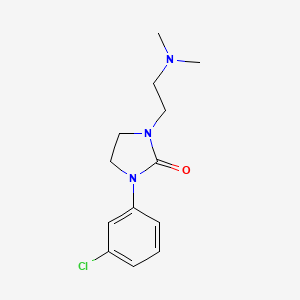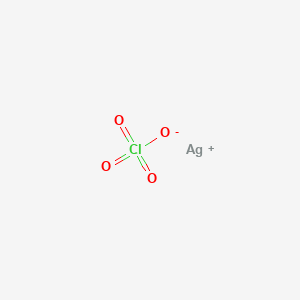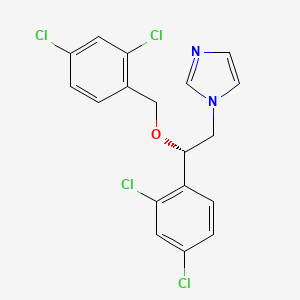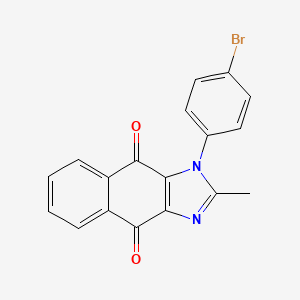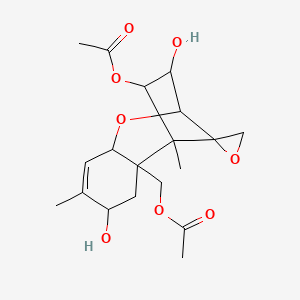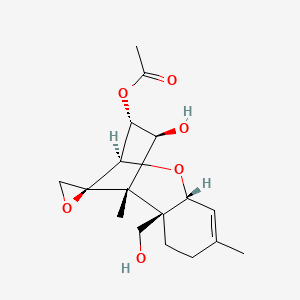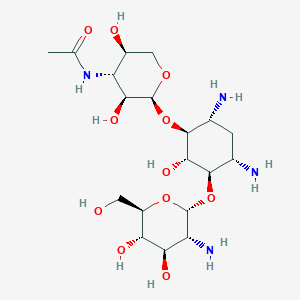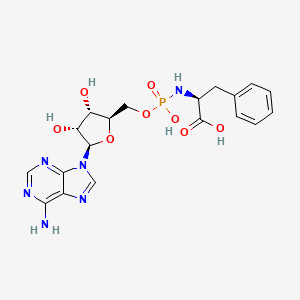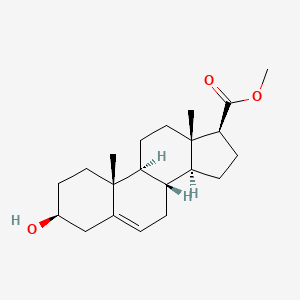
17beta-Carbomethoxyandrost-5-en-3beta-ol
Overview
Description
17beta-Carbomethoxyandrost-5-en-3beta-ol is a derivative of steroids, which are important compounds due to their role in biological systems and potential therapeutic applications. Although specific studies directly on 17beta-Carbomethoxyandrost-5-en-3beta-ol are scarce, research on similar steroid derivatives provides insights into their synthesis, structure, and properties.
Synthesis Analysis
The synthesis of related steroid derivatives typically involves palladium-catalyzed carbonylation reactions. For example, 17-Alkoxycarbonyl- and 17-carboxamido-3beta-hydroxy-13alpha-androsta-5,16-diene derivatives were synthesized in high yields through palladium-catalyzed carbonylation of the corresponding 3beta-hydroxy-17-iodo-13alpha-androsta-5,16-diene, demonstrating the versatility of palladium-catalyzed reactions in steroid synthesis (Ács et al., 2009).
Molecular Structure Analysis
Molecular structure analysis of steroid derivatives often involves computational methods to predict the most stable conformations and understand the molecule's three-dimensional shape. For instance, the molecular modeling of 4beta,19-dihydroxyandrost-5-en-17-one revealed its conformation and helped understand its role as an aromatase inhibitor (Numazawa et al., 2002).
Chemical Reactions and Properties
Steroid derivatives undergo various chemical reactions, including oxidation, reduction, and functional group transformations. For example, the formation of 5-[17beta-2H]androstene-3beta,17alpha-diol from 3beta-hydroxy-5-[17,21,21,21-2H]pregnen-20-one via microbial 7alpha-hydroxylation showcases the use of biocatalysis in steroid chemistry (Shimizu, 1978).
Physical Properties Analysis
The physical properties of steroid derivatives, such as melting points, solubility, and crystalline structure, are crucial for their application in drug formulation. These properties are often determined experimentally through techniques like differential scanning calorimetry and X-ray crystallography.
Chemical Properties Analysis
Chemical properties, including reactivity, stability, and interaction with biological targets, are essential for the therapeutic potential of steroid derivatives. The inhibitory activity of certain derivatives on enzymes like aromatase or 17beta-hydroxysteroid dehydrogenase illustrates the chemical basis for their biological effects (Jarman et al., 1998).
Scientific Research Applications
Synthesis and Biological Activity
- Synthesis of Steroidal Derivatives : Iványi et al. (2010) synthesized derivatives of 17beta-Carbomethoxyandrost-5-en-3beta-ol, focusing on their inhibitory effect on 17α-hydroxylase/C17,20-lyase, vital for steroid hormone production. The synthesis methods and biological activities of these compounds were detailed, highlighting their potential in biochemical studies (Iványi et al., 2010).
Anti-Inflammatory Evaluation
- Anti-Inflammatory Properties : Griggs and King (1978) investigated the anti-inflammatory properties of 17beta-aminoandrostene hydrochlorides, derivatives based on the 3beta-methoxy-5-androstene nucleus. Their research demonstrated significant anti-inflammatory activity, paving the way for further exploration in medical applications (Griggs & King, 1978).
Inhibition of Cytochrome P45017alpha
- Role in Enzyme Inhibition : Jarman et al. (1998) explored the importance of the 16,17-double bond in steroidal inhibitors of human cytochrome P45017alpha, a key enzyme in steroidogenesis. Their findings are essential for understanding how modifications in steroidal structures affect their biological functions (Jarman et al., 1998).
properties
IUPAC Name |
methyl (3S,8S,9S,10R,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-17-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O3/c1-20-10-8-14(22)12-13(20)4-5-15-16-6-7-18(19(23)24-3)21(16,2)11-9-17(15)20/h4,14-18,22H,5-12H2,1-3H3/t14-,15-,16-,17-,18+,20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGYHVQYXJNPQAA-WPWXJNKXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)OC)CC=C4C3(CCC(C4)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)OC)CC=C4[C@@]3(CC[C@@H](C4)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30993390 | |
| Record name | Methyl 3-hydroxyandrost-5-ene-17-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30993390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
17beta-Carbomethoxyandrost-5-en-3beta-ol | |
CAS RN |
7254-03-7 | |
| Record name | NSC72824 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72824 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 3-hydroxyandrost-5-ene-17-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30993390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



